molecular formula C10H24N2 B13283308 (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine

Cat. No.: B13283308
M. Wt: 172.31 g/mol
InChI Key: QWIMTYCIJNNQSA-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine is a tertiary amine with the molecular formula C₁₀H₂₄N₂ (based on its dihydrochloride form, as referenced in ). Its structure consists of:

  • A 2-aminoethyl group (–CH₂CH₂NH₂).
  • An ethyl group (–CH₂CH₃).
  • A branched 2-ethylbutyl group (–CH₂CH(C₂H₅)₂).

This compound is commercially available as a dihydrochloride salt (Ref: 3D-DXC60607), indicating its utility in synthetic chemistry, likely as a ligand or intermediate in organic reactions .

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N'-ethyl-N'-(2-ethylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C10H24N2/c1-4-10(5-2)9-12(6-3)8-7-11/h10H,4-9,11H2,1-3H3

InChI Key

QWIMTYCIJNNQSA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN(CC)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine can be achieved through several methods. One common approach involves the reductive amination of aldehydes or ketones with amines in the presence of a reducing agent. For example, the reaction of 2-ethylbutanal with ethylamine and a reducing agent such as sodium cyanoborohydride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural Analogues

(a) (2-Aminoethyl)(ethyl)(propan-2-yl)amine (CAS 14165-20-9)
  • Molecular Formula : C₇H₁₈N₂.
  • Structure : Replaces the 2-ethylbutyl group with a smaller propan-2-yl (–CH(CH₃)₂) substituent.
  • Properties : Liquid at room temperature; higher volatility compared to the target compound due to reduced branching and molecular weight .
(b) (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine (CAS 1211492-18-0)
  • Molecular Formula : C₁₀H₂₃N₃.
  • Structure : Features an azepane ring (a 7-membered saturated heterocycle) instead of the 2-ethylbutyl group.
(c) Tris(2-aminoethyl)amine (TAEA)
  • Molecular Formula : C₆H₁₈N₄.
  • Structure: Contains three 2-aminoethyl arms, enabling tridentate coordination to metals.
  • Applications : Widely used as a catalyst support in hybrid materials (e.g., anchored on MgO for furfural conversion) .

Reactivity and Functional Differences

Property (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine (2-Aminoethyl)(ethyl)(propan-2-yl)amine Tris(2-aminoethyl)amine (TAEA)
Amine Type Tertiary Tertiary Primary (three NH₂ groups)
Steric Hindrance High (branched 2-ethylbutyl) Moderate (propan-2-yl) Low
Nucleophilicity Low Moderate High
Metal Coordination Monodentate (single NH₂) Monodentate Tridentate
  • Steric Effects : The bulky 2-ethylbutyl group in the target compound reduces its reactivity in nucleophilic substitutions compared to less hindered analogues like TAEA .
  • Basicity : Tertiary amines generally exhibit lower basicity than primary amines (e.g., TAEA), impacting their utility in acid-catalyzed reactions .
(a) Catalysis
  • TAEA: Anchored on MgO, it shows high turnover frequency (TOF) in furfural conversion due to its tridentate coordination .
  • Target Compound: Limited catalytic data are available, but its tertiary structure may favor reactions requiring steric protection of intermediates .
(b) Drug Delivery and Nanotechnology
  • Primary Amines (e.g., TAEA derivatives in ): Used to functionalize mesoporous silica nanoparticles (MSNs) for controlled drug release.
  • Tertiary Amines : Less common in MSN pore sealing due to weaker interactions with silica surfaces .
(c) Coordination Chemistry
  • TAEA : Forms stable complexes with Cu²⁺ and other transition metals, critical in oxidation catalysis .
  • Tris(2-(dimethylamino)ethyl)amine (Me₆TREN): A stronger O₂ binder than TAEA, highlighting how alkyl substitution (methyl vs. aminoethyl) tunes metal-ligand thermodynamics .

Biological Activity

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine, a compound with significant potential in biochemical research and pharmaceutical applications, exhibits diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Compound Name Molecular Formula Unique Features
This compound dihydrochlorideC9H22Cl2N2Contains a combination of primary, secondary, and tertiary amines

The presence of amine groups allows for hydrogen bonding and ionic interactions with various biomolecules, which is crucial for its biological activity.

  • Enzyme Interaction : The compound can act as a ligand for enzymes, potentially altering their catalytic activities. This modulation may influence metabolic pathways by affecting enzyme kinetics and stability.
  • Cell Signaling : It interacts with cell surface receptors, which can initiate signaling cascades that affect gene expression and cellular metabolism. This interaction is pivotal in understanding its role in various biological processes.
  • Protein Modifications : The compound may facilitate post-translational modifications of proteins, impacting their function and interactions within cellular environments.

Antimicrobial Properties

Research indicates that compounds with similar amine structures often exhibit antimicrobial activity. For instance, cationic polymers containing primary and secondary ammonium groups have shown significant efficacy against various bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or interfering with intracellular processes .

Case Studies

  • Enzyme Inhibition : A study explored the inhibition of acetylcholinesterase by derivatives of similar amines, revealing that structural modifications could enhance inhibitory potency significantly compared to their parent compounds. This suggests that this compound could be investigated for similar enzyme interactions .
  • Drug Development : In medicinal chemistry, the compound has been evaluated as a precursor for synthesizing pharmaceuticals targeting specific diseases. Its ability to modulate enzyme activity makes it a candidate for developing therapeutic agents.

Research Applications

The versatility of this compound extends across various fields:

  • Biochemistry : Used to study enzyme kinetics and protein interactions.
  • Pharmaceuticals : Investigated for potential therapeutic applications due to its modulatory effects on biological targets.
  • Industrial Chemistry : Serves as a building block in synthesizing complex organic molecules .

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other amines:

Similar Compounds Notable Features
(2-Aminoethyl)amineSimpler structure; less diverse reactivity
(2-Ethylbutyl)amineLacks the amino group diversity
N-EthylethylenediamineMore rigid structure; different interaction profile

This uniqueness allows it to participate in a broader range of chemical reactions and biological interactions compared to its analogs .

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